Validated Synthetic Utility: A Pivotal Intermediate in the Patented Synthesis of Pirodavir (R-77975)
In the patented synthesis of the capsid-binding antiviral agent Pirodavir (R-77975), 2-(1-Benzylpiperidin-4-yl)ethanol (I) is the exclusive and validated starting material. Its specific 2-hydroxyethyl side-chain undergoes a Mitsunobu condensation with ethyl 4-hydroxybenzoate (II) to yield the critical ethyl 4-[2-(1-benzyl-4-piperidinyl)ethoxy]benzoate intermediate (III). This reaction is not feasible with unsubstituted 4-piperidineethanol or regioisomeric alcohols [1].
| Evidence Dimension | Synthetic Step Efficiency (Pathway Validation) |
|---|---|
| Target Compound Data | Compound (I) is the sole specified reactant for the first step of the published route [1]. |
| Comparator Or Baseline | 1-(1-Benzylpiperidin-4-yl)ethanol (CAS 92322-06-0) & 4-Piperidineethanol (CAS 622-26-4) [2] |
| Quantified Difference | Route-specific; the use of an alternative alcohol would constitute a new chemical entity (NCE), deviating from the validated process and requiring de novo optimization. |
| Conditions | Mitsunobu reaction conditions: Triphenylphosphine, diethyl azodicarboxylate (DEAD), in Tetrahydrofuran (THF). |
Why This Matters
Procurement of CAS 76876-70-5 is essential for replicating the established synthetic route to Pirodavir and related analogs, ensuring process fidelity and reducing development risk.
- [1] Stokbroekx, R. A., Van der Aa, M. J. M., Luyckx, M. G. M., & Grauwels, G. A. J. (1989). Novel pyridazinamine derivatives. European Patent EP0320032A1. View Source
- [2] PubChem. (n.d.). 4-Piperidineethanol (CAS 622-26-4). National Center for Biotechnology Information. CID 122130. View Source
